methyl 2-{[(1-oxo-3-phenyl-3,4-dihydro-1H-isochromen-6-yl)carbonyl]amino}benzoate
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Overview
Description
METHYL 2-(1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO)BENZOATE is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes a benzopyran ring system fused with a phenyl group and an amido benzoate moiety. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a benzopyran derivative with a phenyl-substituted amide under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts and requires precise temperature and pressure control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity METHYL 2-(1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO)BENZOATE.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, resulting in alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
METHYL 2-(1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO)BENZOATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of METHYL 2-(1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-(1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO)BENZOATE: shares structural similarities with other benzopyran derivatives, such as coumarins and flavonoids.
Coumarins: Known for their anticoagulant and antimicrobial properties.
Flavonoids: Widely studied for their antioxidant and anti-inflammatory activities.
Uniqueness
What sets METHYL 2-(1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO)BENZOATE apart is its unique combination of structural features, which may confer distinct biological activities and therapeutic potential. Its specific arrangement of functional groups allows for targeted interactions with molecular targets, making it a valuable compound for scientific research and potential drug development.
Properties
Molecular Formula |
C24H19NO5 |
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Molecular Weight |
401.4 g/mol |
IUPAC Name |
methyl 2-[(1-oxo-3-phenyl-3,4-dihydroisochromene-6-carbonyl)amino]benzoate |
InChI |
InChI=1S/C24H19NO5/c1-29-23(27)19-9-5-6-10-20(19)25-22(26)16-11-12-18-17(13-16)14-21(30-24(18)28)15-7-3-2-4-8-15/h2-13,21H,14H2,1H3,(H,25,26) |
InChI Key |
AGHWQOZRCHIIRX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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